10-({[5-(phenylamino)-1,3,4-thiadiazol-2-yl]methyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine
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Overview
Description
10-({[5-(phenylamino)-1,3,4-thiadiazol-2-yl]methyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, a cyclopenta[4,5]thieno[2,3-d]pyrimidine core, and an amine group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The compound, also known as “CBKinase1_004712” or “CBKinase1_017112”, is likely to target the Casein Kinase 1 (CK1) family . CK1 isoforms are known to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
This could result in changes to various cellular processes, including cell cycle progression, transcription, translation, and signal transduction .
Biochemical Pathways
The compound may affect several biochemical pathways due to the wide range of processes regulated by CK1 isoforms. These include pathways related to cell cycle regulation, transcription and translation, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with CK1 isoforms and the subsequent changes to the phosphorylation of other proteins. This could potentially influence a wide range of cellular processes, including cell cycle progression, transcription, translation, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-({[5-(phenylamino)-1,3,4-thiadiazol-2-yl]methyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with phenyl isothiocyanate under acidic conditions.
Cyclopenta[4,5]thieno[2,3-d]pyrimidine Core Formation: This core structure can be formed by cyclization reactions involving appropriate precursors such as 2-aminothiophene derivatives.
Coupling Reactions: The final step involves coupling the thiadiazole ring with the cyclopenta[4,5]thieno[2,3-d]pyrimidine core using a suitable linker, such as a methylthio group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-({[5-(phenylamino)-1,3,4-thiadiazol-2-yl]methyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
10-({[5-(phenylamino)-1,3,4-thiadiazol-2-yl]methyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- **2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
- **2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
Uniqueness
The uniqueness of 10-({[5-(phenylamino)-1,3,4-thiadiazol-2-yl]methyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiadiazole ring, cyclopenta[4,5]thieno[2,3-d]pyrimidine core, and amine group makes it a versatile compound for various applications.
Properties
IUPAC Name |
10-[(5-anilino-1,3,4-thiadiazol-2-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S3/c19-15-14-11-7-4-8-12(11)26-16(14)22-17(21-15)25-9-13-23-24-18(27-13)20-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,20,24)(H2,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVYRNFRUFPEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=NN=C(S4)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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